![molecular formula C8H8ClN3 B13905374 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic strategies. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyrrole with chloramine in the presence of a base such as potassium tert-butoxide can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. Continuous feeding of reactants and careful monitoring of reaction conditions are crucial to minimize side reactions and maximize product formation .
化学反応の分析
Types of Reactions
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
科学的研究の応用
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors used in cancer therapy.
Antiviral Agents: The compound is a structural component of antiviral drugs such as remdesivir, which has been used in the treatment of COVID-19 and other viral infections.
Biological Research: It is used in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
作用機序
The mechanism of action of 4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases and viral enzymes. By binding to the active sites of these proteins, the compound can inhibit their activity, leading to the suppression of cancer cell growth or viral replication .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chloro and methyl substituents.
4-Amino-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of a chloro group.
Uniqueness
4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable scaffold in drug design and development .
特性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC名 |
4-chloro-2,6-dimethylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7-8(9)10-6(2)11-12(7)4-5/h3-4H,1-2H3 |
InChIキー |
WWWSKQLUZFUGTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C1)C(=NC(=N2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


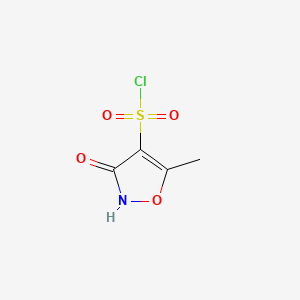

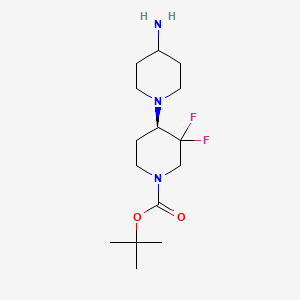
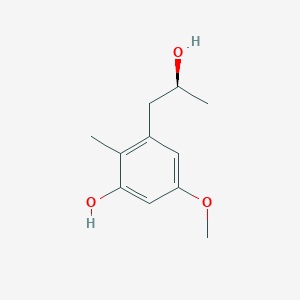

![Methyl 2-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13905306.png)
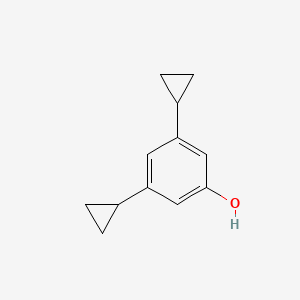

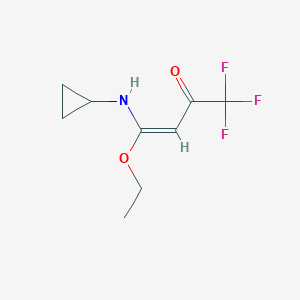
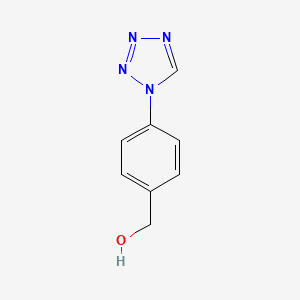
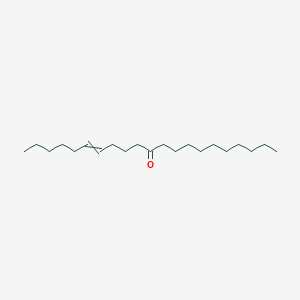
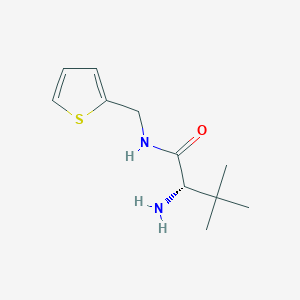
![2-[5-[(2,4-difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13905341.png)

